3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid
CAS No.: 1361112-14-2
Cat. No.: VC2701385
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361112-14-2 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyridin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-5-6-13(12-20)15-8-4-7-14(19-15)9-10-16(21)22/h4,7-8,13H,5-6,9-12H2,1-3H3,(H,21,22) |
| Standard InChI Key | MNFMJMZXQVKADH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Physical Properties
3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid contains several key structural elements that contribute to its chemical behavior. Based on structural analogy with similar compounds like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid, we can deduce its fundamental properties as outlined in Table 1.
Table 1: Physical and Chemical Properties of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid
Structural Features and Functional Groups
The compound possesses multiple functional groups that contribute to its chemical versatility:
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A carboxylic acid group (propanoic acid), which provides an active site for derivatization and conjugation reactions
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A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which offers acid-lability but base stability, making it useful in multistep syntheses
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A piperidine ring with a stereocenter at the 3-position, contributing to the three-dimensional structure
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A pyridine ring, which provides an aromatic nitrogen heterocycle capable of coordination and further functionalization
These structural elements make the compound particularly valuable as a building block for more complex molecules with diverse pharmacological activities.
Synthesis Methods and Approaches
Synthetic Routes
Based on synthetic methodologies employed for structurally similar compounds, several approaches can be utilized to synthesize 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid.
Boc Protection Approach
One potential synthetic route involves the Boc protection of a piperidine precursor followed by coupling reactions:
Table 2: Synthetic Route via Boc Protection
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Boc protection of 3-piperidinylpyridine derivative | Di-tert-butyl dicarbonate, NaOH, THF/water (1:1) | 25°C, 18h |
| 2 | Introduction of propanoic acid chain | Palladium-catalyzed coupling or metalation-alkylation | Varies by specific methodology |
| 3 | Hydrolysis (if ester intermediate) | LiOH·H₂O, MeOH/H₂O | Room temperature, 16h |
The Boc protection step typically achieves yields of approximately 75-80%, as demonstrated by similar reactions with related piperidine derivatives . The procedure often involves dissolving the piperidine precursor and di-tert-butyldicarbonate in a THF-water mixture with sodium hydroxide, followed by stirring at room temperature for 18 hours. After completion, the reaction mixture is passed over an ion exchange resin, and the solvent is removed to yield the Boc-protected intermediate .
Alternative Synthetic Approach
An alternative approach might involve initial functionalization of the pyridine core:
Table 3: Alternative Synthetic Route
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Introduction of propanoic acid chain to 2-bromopyridine | Metalation and alkylation or cross-coupling | Varies by methodology |
| 2 | Coupling with Boc-protected 3-piperidinyl derivative | Pd(PPh₃)₄, K₂CO₃, dioxane/water | 80-100°C, 12-24h |
| 3 | Final functional group manipulations | Varies based on specific protecting groups | Varies |
The hydrolysis of ester intermediates, if employed in the synthetic route, typically involves treatment with lithium hydroxide in a methanol/water mixture, achieving yields of approximately 80-90% .
Applications in Research and Development
Medicinal Chemistry Building Block
3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid serves as a valuable building block in medicinal chemistry. The presence of multiple functional groups allows for diverse modifications to generate compound libraries for structure-activity relationship studies. The compound's structural features, particularly the combination of piperidine and pyridine rings, make it relevant to several therapeutic areas:
Table 4: Potential Therapeutic Applications
PROTAC Development
One particularly promising application area for this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules facilitate targeted protein degradation, an emerging therapeutic strategy with significant potential for addressing previously "undruggable" targets.
Similar compounds with Boc-protected piperidine moieties have been reported as useful rigid linkers in PROTAC development . The structural features of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid make it well-suited for this application:
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The carboxylic acid group provides a convenient handle for conjugation to E3 ligase ligands or target protein binders
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The rigid pyridine-piperidine scaffold introduces conformational constraints that can optimize the three-dimensional orientation of the PROTAC molecule
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These structural elements can influence ternary complex formation between the target protein, PROTAC, and E3 ligase, a critical factor in effective protein degradation
Synthetic Organic Chemistry
Beyond pharmaceutical applications, the compound serves as a versatile intermediate in organic synthesis:
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The carboxylic acid functionality enables various transformations including amide and ester formation, reduction, and activation
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The Boc-protected piperidine provides a protected amine that can be selectively deprotected under acidic conditions
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The pyridine ring offers opportunities for further functionalization through directed metalation or cross-coupling reactions
Physical and Chemical Stability
Stability Profile
Understanding the stability profile of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid is crucial for proper handling and storage. Based on the structural features and stability data for related compounds, the following stability characteristics can be anticipated:
Table 5: Stability Profile Under Various Conditions
| Condition | Stability | Notes |
|---|---|---|
| Acidic Conditions | Low stability | The Boc protecting group is acid-labile |
| Basic Conditions | Good stability | Stable in mild to moderate basic environments |
| Oxidative Conditions | Moderate stability | The pyridine ring provides some resistance to oxidation |
| Reductive Conditions | Moderate stability | Carboxylic acid may be reduced under strong conditions |
| Thermal Stress | Stable up to ~100°C | Decomposition may occur at higher temperatures |
| Photolytic Conditions | Generally stable | No particularly photosensitive groups |
The compound should maintain good stability for at least 2 years when stored properly under the recommended conditions, similar to related Boc-protected compounds .
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